4-溴嘧啶

描述

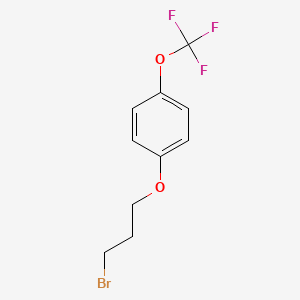

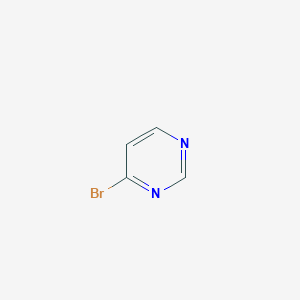

4-Bromopyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It has an average mass of 158.984 Da and a monoisotopic mass of 157.947952 Da .

Synthesis Analysis

The synthesis of pyrimidines, including 4-Bromopyrimidine, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides .Molecular Structure Analysis

The molecular structure of 4-Bromopyrimidine consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

4-Bromopyrimidine can undergo various chemical reactions. For instance, it can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

4-Bromopyrimidine has a density of 1.7±0.1 g/cm3, a boiling point of 201.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 75.6±19.8 °C . The compound has a molar refractivity of 30.1±0.3 cm3 and a molar volume of 92.1±3.0 cm3 .科学研究应用

1. 化学合成和结构分析

4-溴嘧啶及其衍生物广泛用于化学合成中。例如,微波辅助的钯催化的 C-C 偶联和氢的亲核芳香取代 (SNH) 反应已被用于合成取代的嘧啶,包括 5-溴-4-(杂)芳基-嘧啶,在分子轨道计算和光学测量中具有应用 (Verbitskiy 等人,2013)。类似地,已经探索了在 Pd/C-铜催化下卤代嘧啶的炔基化,以区域选择性地合成 4-和 5-炔基嘧啶 (Pal 等人,2006)。

2. 抗结核活性

4-溴嘧啶衍生物在抗结核活性方面显示出希望。研究已经从 5-溴嘧啶开始合成了各种 5-(氟芳基)-4-(杂)芳基取代的嘧啶,并评估了它们对结核分枝杆菌的有效性 (Verbitskiy 等人,2016)。此外,通过 Suzuki 交叉偶联和 SN(H) 反应合成的 5-苯乙烯基-4-(杂)芳基-嘧啶已显示出对结核分枝杆菌的体外活性 (Kravchenko 等人,2014)。

3. 新化合物的发现

4-溴嘧啶在发现具有独特结构和潜在应用的新化合物中发挥了作用。一个例子是从海绵中分离出新型溴化 4-羟基吲哚生物碱,其中包含 2-溴嘧啶部分 (Butler 等人,1993)。

4. 光物理和电子应用

研究表明 4-溴嘧啶在合成二噻吩喹唑啉中的效用,二噻吩喹唑啉在有机电子器件中具有潜在应用。这些化合物是使用氢的亲核芳香取代 (SNH) 反应、Suzuki 交叉偶联和氧化光环化合成的 (Verbitskiy 等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

4-Bromopyrimidine is a brominated derivative of pyrimidine . Pyrimidines are essential components of biomolecules like DNA and RNA, where they pair with purines to form the structure of the nucleic acids . Therefore, the primary targets of 4-Bromopyrimidine are likely to be the enzymes involved in the synthesis and metabolism of pyrimidines.

Mode of Action

The bromine atom in 4-Bromopyrimidine could potentially form covalent bonds with amino acid residues in proteins, altering their function .

Biochemical Pathways

4-Bromopyrimidine may affect the pyrimidine synthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Any alteration in this pathway can have significant downstream effects, potentially affecting the process of DNA replication and transcription .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of the bromine atom .

Result of Action

Given its potential to interact with pyrimidine metabolism, it could potentially affect cellular processes such as dna replication and rna transcription

Action Environment

The action, efficacy, and stability of 4-Bromopyrimidine are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context

属性

IUPAC Name |

4-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDADSGBUZWZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508927 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31462-56-3 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31462-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a significant synthetic application of 4-bromopyrimidine?

A: 4-Bromopyrimidine serves as a versatile building block in organic synthesis. A novel application involves its use in a palladium-catalyzed intramolecular cyclization reaction. This reaction efficiently produces functionalized 5,7,8,9-Tetrahydropyrimido[4,5-b][1,4]diazepin-6-ones, a class of compounds with potential biological activity [].

Q2: Are there efficient methods for synthesizing 4-bromopyrimidine and its derivatives?

A: Yes, researchers have developed efficient one-pot synthesis methods for 4-bromopyrimidines and condensed 4-bromopyrimidines, including those with 2-chloro or 2-dichloromethyl substituents [, , ]. These methods offer advantages in terms of yield and simplicity compared to multi-step procedures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)